N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide involves multiple steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chlorobenzenesulfonyl chloride in an aqueous basic medium, followed by reactions with various electrophiles in dimethylformamide (DMF) using lithium hydride as a base. This method has been demonstrated to produce a variety of compounds with potential antibacterial and antifungal activities (Abbasi et al., 2020).
Molecular Structure Analysis
Molecular structure characterization of related compounds is typically performed using infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and electron impact mass spectrometry (EI-MS). These techniques confirm the structure of synthesized compounds and are crucial for understanding the molecular configuration and functional groups present, which in turn influences their biological activity and chemical properties (Abbasi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide derivatives includes interactions with various electrophiles and bases in the presence of solvents like DMF. These reactions are essential for the synthesis of compounds with targeted biological activities. Additionally, the sulfonamide and benzodioxin moieties present in these compounds play a crucial role in their chemical behavior and interaction with biological targets (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are determined by their molecular structure. For instance, crystallography studies provide insight into the arrangement of atoms within the compound, which can affect its solubility and stability. Such properties are critical for the compound's application in scientific research and potential industrial applications (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific substrates, stability under various conditions, and interaction with biological molecules, are influenced by the functional groups present in the compound. These properties are fundamental for understanding the compound's potential applications in fields such as medicinal chemistry and material science. Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide exhibit a range of biological activities, which can be attributed to their chemical properties (Abbasi et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-20-27(23,24)16-7-3-14(4-8-16)5-10-19(22)21-15-6-9-17-18(13-15)26-12-11-25-17/h3-4,6-9,13,20H,2,5,10-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKMMGJVCFUETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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